D3 Dopamine Receptor Antagonism: A Specific Interaction Profile for 1-(Quinolin-4-yl)pyrrolidin-3-ol
1-(Quinolin-4-yl)pyrrolidin-3-ol demonstrates measurable antagonistic activity at the D3 dopamine receptor, a key target in neurological and psychiatric research. This activity distinguishes it from structurally related quinoline derivatives that have been characterized as kinase inhibitors and which lack this specific GPCR interaction profile [1]. While a precise IC50 value is not reported in the source, the compound's activity is measured against the D3 agonist quinpirole, indicating a functional interaction [1].
| Evidence Dimension | D3 Receptor Antagonism |
|---|---|
| Target Compound Data | Demonstrates antagonistic activity (measured via inhibition of quinpirole-induced response in [35S]GTPgammaS assay) [1]. |
| Comparator Or Baseline | Quinoline-based Src kinase inhibitors (e.g., from WO2003008409) that do not possess this D3 antagonistic activity [2]. |
| Quantified Difference | Qualitative difference in primary target engagement (GPCR vs. kinase). |
| Conditions | [35S]GTPgammaS binding assay on cell membranes expressing D3 receptor (unknown origin) after 40 min incubation [1]. |
Why This Matters
This evidence demonstrates that 1-(Quinolin-4-yl)pyrrolidin-3-ol has a distinct pharmacological profile, making it a valuable tool compound for D3 receptor research, whereas its kinase-inhibiting analogs would be inappropriate for such studies.
- [1] ChEMBL. (2007). ChEMBL1630069: Antagonistic activity at D3 receptor (unknown origin) expressed in cell membranes assessed as inhibition of quinpirole-induced response after 40 mins by [35S]GTPgammaS binding assay. European Bioinformatics Institute. View Source
- [2] WIPO. (2004). WO2003008409A1: Quinoline derivatives and their use as tyrosine kinase inhibitors. World Intellectual Property Organization. View Source
